4-Bromo-N,2-diethylbenzene-1-sulfonamide is a sulfonamide compound characterized by the presence of a bromine atom and two ethyl groups attached to a benzene ring. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties and their role in various chemical syntheses.
The compound can be classified under the following categories:
Sulfonamides are a significant class of compounds in medicinal chemistry, often utilized for their antibacterial effects. The specific structure of 4-Bromo-N,2-diethylbenzene-1-sulfonamide suggests potential applications in pharmaceuticals and organic synthesis.
The synthesis of 4-Bromo-N,2-diethylbenzene-1-sulfonamide typically involves several steps:
These methods yield 4-Bromo-N,2-diethylbenzene-1-sulfonamide with good purity and yield.
The molecular structure of 4-Bromo-N,2-diethylbenzene-1-sulfonamide features:
4-Bromo-N,2-diethylbenzene-1-sulfonamide can participate in various chemical reactions:
The mechanism of action for 4-Bromo-N,2-diethylbenzene-1-sulfonamide relates primarily to its potential antibacterial properties:
4-Bromo-N,2-diethylbenzene-1-sulfonamide has several applications:
This compound exemplifies the versatility of sulfonamides in both medicinal chemistry and organic synthesis, highlighting its importance in contemporary chemical research.
Molecular Architecture and Electronic PropertiesThe strategic incorporation of bromine at the para-position creates a hydrogen-bond acceptor site while substantially increasing molecular polarizability. Bromine's electron-withdrawing character synergizes with the sulfonamide group's electron-deficient sulfur center, enhancing electrophilicity at critical regions. The ortho-diethyl modification introduces significant steric bulk, potentially conferring resistance to metabolic dealkylation compared to dimethyl analogs. Quantum mechanical calculations reveal a dipole moment of ≈4.2 Debye, distributed asymmetrically across the bromine-sulfonamide axis. This polarization facilitates directional interactions with target biomolecules [3] .
Synthetic Accessibility and Derivatization PotentialA key pharmaceutical advantage lies in the compound's synthetic tractability. Industrial-scale production typically employs a two-step sequence:
The bromine atom serves as a versatile synthetic handle for transition-metal catalyzed cross-coupling reactions, enabling:
Target Interaction MechanismsMolecular docking simulations against dihydropteroate synthase (DHPS) reveal a binding mode where:
This configuration mimics the natural substrate para-aminobenzoic acid (PABA), explaining the observed competitive inhibition (Kᵢ = 2.8 ± 0.3 µM) in enzymatic assays [3] [4].
Table 1: Physicochemical Properties of 4-Bromo-N,2-diethylbenzene-1-sulfonamide
| Property | Value | Measurement Method |
|---|---|---|
| Molecular Formula | C₁₀H₁₄BrNO₂S | High-resolution MS |
| Molecular Weight | 292.19 g/mol | Calculated from formula |
| logP (XLogP3) | 2.8 | Computational prediction |
| Hydrogen Bond Acceptors | 3 | Lipinski's rule analysis |
| Hydrogen Bond Donors | 0 | Spectroscopic determination |
| Rotatable Bonds | 4 | Molecular modeling |
| Topological Polar Surface Area | 45.6 Ų | DFT calculations |
Stereoelectronic OptimizationCompared to simpler analogs, the ortho-ethyl group imposes a dihedral restraint (≈35°) between the benzene plane and sulfonamide group. This enforced conformation reduces the entropic penalty upon target binding. Additionally, the N,N-diethylation:
Antibacterial Development TimelineThe therapeutic application of brominated sulfonamides originated in the 1960s with 4-bromo-N,N-dimethylbenzenesulfonamide (CAS: 14452-57-4), which demonstrated expanded Gram-negative coverage compared to early sulfa drugs. Structure-activity relationship (SAR) studies revealed that bromine's van der Waals radius (1.85Å) optimally filled a hydrophobic cavity in E. coli DHPS that chlorine could not. By the 1980s, N,N-diethyl variants (e.g., CAS: 90944-62-0) emerged to address acetyltransferase-mediated resistance, as the bulky alkyl groups sterically hindered bacterial detoxification enzymes [3].
Table 2: Evolution of Brominated Sulfonamide Antibacterials
| Compound | Era | Structural Advancement | Spectrum Improvement |
|---|---|---|---|
| 4-Bromo-N,N-dimethylbenzenesulfonamide | 1960s | Para-bromination | Expanded Gram-negative coverage |
| 4-Bromo-N,N-diethylbenzenesulfonamide | 1980s | Diethyl substitution on nitrogen | Resistance to acetyltransferase |
| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | 2020s | Heterocyclic nitrogen incorporation | Activity against ESKAPE pathogens |
Oncological ApplicationsThe transition toward anticancer applications accelerated in the 2000s when researchers discovered that brominated sulfonamides inhibit carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in solid tumors. Specifically, the 4-bromo-N,N-diethyl analog demonstrated:
This tumor-specific activity profile was attributed to bromine's ability to displace the zinc-bound water molecule in CA-IX's active site, a mechanism distinct from classical sulfonamide inhibitors [3] [8].
Hybridization Strategies and Peptide ConjugatesRecent innovations (2020–present) exploit the bromine atom for peptide-drug conjugation. A landmark study demonstrated that complexation with octaarginine cell-penetrating peptides enhanced antibacterial potency against Achromobacter xylosoxidans (MIC reduced from 62.5 to 3.9 µg/mL). The mechanism involves:
This approach overcomes intrinsic permeability limitations of hydrophobic sulfonamides, particularly against Gram-negative pathogens [4].
Serum Protein Binding and PharmacokineticsBiophysical studies of analog 4-bromo-N-(thiazol-2-yl)benzenesulfonamide revealed moderate-to-strong binding to human serum albumin (HSA; K = 10⁶ M⁻¹) at Sudlow's Site I (subdomain IIA). Key interactions involve:
Remarkably, complex formation increased HSA's esterase activity by 25%, suggesting allosteric modulation—a property potentially exploitable for prodrug design [8].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1